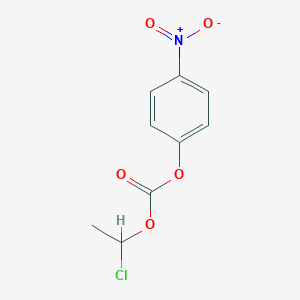

1-chloroethyl (4-nitrophenyl) Carbonate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-chloroethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVQFTPXVZUWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441476 | |

| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-69-2 | |

| Record name | Carbonic acid, 1-chloroethyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101623-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-chloroethyl (4-nitrophenyl) carbonate CAS number

An In-depth Technical Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate

Chemical Abstract Service (CAS) Number: 101623-69-2

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a pivotal reagent in modern organic synthesis and pharmaceutical sciences. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role as a sophisticated linker in prodrug design.

Executive Summary: A Molecule of Strategic Importance

This compound (CAS No. 101623-69-2) is a highly reactive carbonate ester that has garnered significant attention as a versatile chemical intermediate.[1][2][3] Its utility is primarily anchored in the strategic combination of two key functional groups: the 1-chloroethyl carbonate moiety, which serves as a cleavable linker, and the 4-nitrophenyl group, which acts as an excellent leaving group and a potential trigger for reductive cleavage.[4] This unique architecture makes it an invaluable tool for creating prodrugs, where controlled release of a parent therapeutic is paramount. This guide will elucidate the fundamental properties, synthesis, and mechanistic applications of this compound.

Physicochemical Properties and Specifications

A thorough understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for this compound are summarized below. The compound is typically a solid and is sensitive to moisture, necessitating careful handling and storage.[5][6]

| Property | Value | Source(s) |

| CAS Number | 101623-69-2 | [1][5][7] |

| Molecular Formula | C₉H₈ClNO₅ | [5] |

| Molecular Weight | 245.62 g/mol | [2] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity | Typically ≥97% | [5] |

| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [5][6] |

| Synonyms | 1-CENPC, Carbonic acid 1-chloroethyl 4-nitrophenyl ester | [2] |

Synthesis and Purification: A Robust and High-Yield Protocol

Causality Behind the Method: The standard synthesis of this compound is an efficient acylation reaction. It leverages the high reactivity of 1-chloroethyl chloroformate with the nucleophilic hydroxyl group of p-nitrophenol. Pyridine is employed not as a catalyst, but as a stoichiometric base to quench the hydrochloric acid byproduct generated during the reaction. This prevents protonation of the pyridine and p-nitrophenoxide, driving the equilibrium towards the product and resulting in a high-yield process. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 6 mL/mmol of p-nitrophenol). Cool the mixture to 0°C in an ice bath.

-

Base Addition: Add pyridine (1.0 eq) to the cooled reaction mixture.

-

Acylation: Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains at 0°C.

-

Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.[1][2] Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Workup:

-

Remove the solvent under reduced pressure (rotary evaporation).

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash the organic layer sequentially with water, 10% citric acid solution (to remove pyridine), and finally with brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

-

Product Isolation: The resulting off-white solid is typically of high purity (often >97%).[1] Further purification, if necessary, can be achieved by recrystallization.

Core Application: A Tunable Prodrug Linker with Dual-Activation Potential

The molecular architecture of this compound is ingeniously suited for prodrug design. A prodrug is an inactive precursor that is converted in vivo to an active therapeutic. This linker enables drug release through two distinct and context-dependent mechanisms: hydrolytic and reductive cleavage.

Mechanism 1: Hydrolytic Cleavage (Enzyme or pH-Mediated)

This is the most common pathway for carbonate-based prodrugs. The linker is attached to a nucleophilic functional group (e.g., -OH, -NH₂, -COOH) on the parent drug.

-

Step A (Activation): Esterase enzymes in the plasma or specific tissues hydrolyze the carbonate ester bond.

-

Step B (Cascade Release): This initial cleavage is the rate-determining step. The resulting intermediate is unstable and rapidly decomposes, releasing the active drug, carbon dioxide, and an acetaldehyde byproduct. The 4-nitrophenoxide ion is an excellent leaving group (pKa of 4-nitrophenol is ~7.15), which facilitates this rapid decomposition under physiological pH.[4]

Mechanism 2: Reductive Cleavage (Hypoxia or Microbiome-Mediated)

The 4-nitrophenyl group provides a second, orthogonal release mechanism. This pathway is particularly valuable for targeted drug delivery.

-

Step A (Reduction): In environments with low oxygen (hypoxia), such as the core of solid tumors, or in the presence of specific microbial enzymes, nitroreductase enzymes reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂).[8]

-

Step B (Electronic Cascade): This reduction dramatically alters the electronic properties of the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-donating. This change can trigger a cascade of electronic rearrangements that leads to the cleavage of the carbonate and release of the active drug. This strategy is a cornerstone of hypoxia-activated prodrugs (HAPs).

Caption: Dual-activation pathways for prodrugs using the 1-CENPC linker.

Experimental Protocol: General Procedure for Prodrug Synthesis

Rationale: This protocol describes the coupling of this compound with a parent drug molecule containing a nucleophilic group. The 4-nitrophenyl carbonate acts as an activated carbonyl, readily undergoing nucleophilic substitution. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the p-nitrophenol leaving group, driving the reaction to completion.

-

Preparation: Dissolve the parent drug (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).

-

Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).

-

Reagent Addition: To the stirring solution, add a solution of this compound (1.1-1.2 eq) in the same anhydrous solvent, typically dropwise at room temperature or 0°C to control reactivity.

-

Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.

-

Workup:

-

Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product using silica gel flash column chromatography to isolate the desired prodrug.

Analytical Monitoring of Linker Cleavage

Trustworthiness through Validation: A key feature of the 4-nitrophenyl carbonate linker is that its cleavage can be quantitatively monitored in real-time. Under basic conditions or upon enzymatic cleavage, the release of the 4-nitrophenolate ion, which is a distinct yellow color, can be measured using UV-Vis spectrophotometry.[4]

Protocol: Spectrophotometric Hydrolysis Assay

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the purified prodrug in a solvent like DMSO.

-

Reaction Buffer: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.4 for physiological, pH 9 for accelerated hydrolysis).

-

Measurement:

-

In a cuvette, add the reaction buffer.

-

Initiate the reaction by adding a small aliquot of the prodrug stock solution to achieve the desired final concentration (e.g., 50-100 µM).

-

Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the 4-nitrophenolate ion (approx. 400-413 nm) over time.[4]

-

-

Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot, using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) of the 4-nitrophenolate ion at the specific pH.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential. The following table summarizes its known hazards and required precautions.[5][9][10]

| Hazard Information | Precautionary Measures |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed |

| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat.[6][9] |

| Engineering Controls | Handle in a chemical fume hood to avoid inhalation of dust or vapors.[11] |

| Handling | Avoid contact with skin and eyes. Avoid ingestion and inhalation. Keep away from moisture as the compound is moisture-sensitive.[6][9][11] |

| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[5] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] |

Conclusion

This compound is more than a simple reagent; it is a sophisticated tool for molecular design. Its high-yield synthesis, well-defined reactivity, and, most importantly, its capacity to act as a linker with dual-release mechanisms make it exceptionally valuable in the field of drug development. By enabling the creation of prodrugs that can be activated by hydrolysis or targeted reduction, it offers researchers a powerful strategy to enhance the therapeutic index of parent molecules, improve bioavailability, and achieve targeted drug delivery.

References

- 1-Chloroethyl (4-nitrophenyl)

- Material Safety Data Sheet - 1-Chloroethyl ethyl carbon

- Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

- Mechanism of action and prodrug delivery of the proposed concept.

- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

- Prodrug activation by 4,4'-bipyridine-mediated arom

- Prodrug activation by 4,4'-bipyridine-mediated arom

- Aminoalkoxycarbonyloxymethyl Ether Prodrugs with a pH-triggered Release Mechanism. PMC - PubMed Central. [Link]

- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. NIH. [Link]

- US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor.

- p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbam

Sources

- 1. This compound | 101623-69-2 [chemicalbook.com]

- 2. This compound | 101623-69-2 [amp.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. emerginginvestigators.org [emerginginvestigators.org]

- 5. This compound | 101623-69-2 [sigmaaldrich.com]

- 6. fishersci.de [fishersci.de]

- 7. This compound-India Fine Chemicals [indiafinechemicals.com]

- 8. Prodrug activation by 4,4'-bipyridine-mediated aromatic nitro reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Technical Guide to the Synthesis of 1-Chloroethyl (4-Nitrophenyl) Carbonate

This document provides an in-depth technical guide for the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate, a key intermediate in pharmaceutical development, notably in the synthesis of Gabapentin.[1][2] The guide is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis pathway, experimental protocols, and critical safety considerations grounded in established chemical principles.

Strategic Overview: The Chemistry of Carbonate Formation

The synthesis of this compound is achieved through a fundamental and robust organic reaction: nucleophilic acyl substitution. This pathway is efficient, high-yielding, and proceeds under mild conditions, making it well-suited for laboratory and potential scale-up operations.

The Core Reaction Involves:

-

A Nucleophile: The hydroxyl group of 4-nitrophenol.

-

An Electrophilic Acylating Agent: The highly reactive 1-chloroethyl chloroformate.

-

A Base Catalyst/Scavenger: Pyridine, which serves a dual role in facilitating the reaction.

The reaction hinges on the activation of the 4-nitrophenol nucleophile by the base, followed by its attack on the electron-deficient carbonyl carbon of the chloroformate. The presence of the electron-withdrawing nitro group on the phenol ring is significant; it increases the acidity of the phenolic proton and makes the resulting 4-nitrophenoxide a good leaving group in subsequent applications of the final product.[3]

Reaction Mechanism

The synthesis proceeds via a well-understood, base-mediated nucleophilic acyl substitution mechanism.

-

Deprotonation: Pyridine, acting as a base, abstracts the acidic proton from the hydroxyl group of 4-nitrophenol. This generates the highly nucleophilic 4-nitrophenoxide anion.

-

Nucleophilic Attack: The 4-nitrophenoxide anion attacks the electrophilic carbonyl carbon of 1-chloroethyl chloroformate, forming a transient tetrahedral intermediate.

-

Elimination & Product Formation: This intermediate rapidly collapses, expelling the most stable leaving group, the chloride ion. The chloride ion immediately combines with the pyridinium ion formed in the first step to produce pyridinium hydrochloride, a salt that precipitates out of less polar solvents like dichloromethane.

Caption: Figure 1: Reaction Mechanism for the synthesis of this compound.

Field-Proven Experimental Protocol

This section details a reliable, step-by-step methodology for the synthesis, work-up, and purification of the target compound, validated by published procedures.[1][2]

Reagent and Materials Data

A successful synthesis relies on precise stoichiometry. The following table outlines the necessary quantities for a standard 10 mmol scale reaction.

| Reagent | Formula | MW ( g/mol ) | Amount (10 mmol scale) | Molar Eq. | Role |

| 4-Nitrophenol | C₆H₅NO₃ | 139.11 | 1.39 g | 1.0 | Nucleophile |

| 1-Chloroethyl Chloroformate | C₃H₄Cl₂O₂ | 142.97 | 1.2 mL (~1.58 g) | 1.1 | Acylating Agent |

| Pyridine | C₅H₅N | 79.10 | 0.81 g (0.82 mL) | 1.0 | Base/Catalyst |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 60 mL | - | Solvent |

Causality Note: A slight excess (1.1 eq) of the highly reactive 1-chloroethyl chloroformate is used to ensure the complete consumption of the 4-nitrophenol starting material, which simplifies subsequent purification.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrophenol (1.39 g, 10 mmol) and pyridine (0.81 g, 10 mmol) in dichloromethane (60 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.

-

Expertise Insight: Initial cooling is critical to control the exothermicity of the reaction upon addition of the chloroformate. This prevents the formation of undesired side products and ensures reaction selectivity.

-

-

Reagent Addition: Add 1-chloroethyl chloroformate (1.2 mL, 11 mmol) dropwise to the cold, stirring mixture over 5-10 minutes. A precipitate of pyridinium hydrochloride may begin to form.

-

Reaction Progression: Stir the mixture vigorously at 0°C for 30 minutes, then remove the ice bath and allow the reaction to warm to ambient room temperature. Continue stirring for an additional 1 hour to ensure the reaction proceeds to completion.[1]

-

Solvent Removal: After the reaction period, remove the dichloromethane solvent using a rotary evaporator under reduced pressure.

Work-up and Purification Protocol

-

Extraction Setup: Dissolve the resulting residue in diethyl ether (approx. 50-75 mL). Transfer the solution to a separatory funnel.

-

Aqueous Washes:

-

Wash the ether layer with water (2 x 30 mL) to remove the bulk of the pyridinium hydrochloride byproduct.

-

Wash with 10% aqueous citric acid (2 x 30 mL) to remove any residual pyridine.

-

Wash again with water (1 x 30 mL) and finally with brine (1 x 30 mL) to remove any remaining acid and inorganic salts.

-

Trustworthiness Check: The sequential washing steps are a self-validating system. The removal of the base and its salt is essential for obtaining a high-purity product upon final solvent evaporation.

-

-

Drying: Transfer the washed organic (ether) layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[1] Swirl and let it stand for 10-15 minutes until the liquid is clear.

-

Final Isolation: Decant or filter the dried ether solution away from the drying agent. Evaporate the solvent under reduced pressure to yield the final product.

Expected Outcome: The procedure should yield this compound as an off-white solid with a high yield, typically around 97% (approx. 2.4 g).[1] The product should be stored in a dry environment at 2-8°C.

Experimental Workflow Diagram

Caption: Figure 2: Step-by-step experimental workflow from reaction setup to product isolation.

Critical Safety & Handling Protocols

Authoritative execution of this synthesis demands strict adherence to safety protocols, particularly concerning the primary acylating agent.

-

1-Chloroethyl Chloroformate: This reagent is the primary hazard. It is a flammable liquid and vapor, highly toxic, and fatal if inhaled.[4] It causes severe skin burns and eye damage and reacts with water.[4][5]

-

Handling: Must be handled exclusively within a certified chemical fume hood.[5][6] All sources of ignition must be eliminated, and measures to prevent electrostatic charge buildup should be implemented.[4] Use only non-sparking tools.[6] The container should be kept tightly closed and preferably stored under an inert gas.[5]

-

Personal Protective Equipment (PPE): Tightly fitting safety goggles, a face shield, and chemical-resistant gloves are mandatory.[4] A lab coat and appropriate respiratory protection are also required.[4][5]

-

Emergency: Emergency eye wash stations and safety showers must be immediately accessible.[5][7] In case of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water.[4] For eye contact, flush continuously with running water for at least 15 minutes.[4][8] Seek immediate medical attention for any exposure.[4]

-

-

Other Reagents:

-

Pyridine: Flammable and harmful. Avoid inhalation and contact with skin.

-

Dichloromethane (DCM): A volatile solvent and suspected carcinogen. Minimize exposure by handling in a fume hood.

-

4-Nitrophenol: Toxic and an irritant. Avoid creating dust and ensure no contact with skin or eyes.

-

By adhering to this comprehensive guide, researchers can safely and efficiently synthesize high-purity this compound, a valuable building block for further chemical and pharmaceutical development.

References

- Experimental Section for Supporting Information. Utrecht University Repository. [Link]

- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

- Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.

- Olefins from Biomass Feedstocks: Catalytic Ester Decarbonylation and Tandem Heck-type Coupling. The Royal Society of Chemistry. [Link]

- Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.

Sources

- 1. This compound | 101623-69-2 [chemicalbook.com]

- 2. This compound | 101623-69-2 [amp.chemicalbook.com]

- 3. emerginginvestigators.org [emerginginvestigators.org]

- 4. chemicalbook.com [chemicalbook.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

The Chemistry and Application of 1-Chloroethyl (4-Nitrophenyl) Carbonate: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 1-chloroethyl (4-nitrophenyl) carbonate, a versatile reagent in modern organic synthesis. While the seminal report of its discovery remains elusive in readily accessible scientific literature, its significance is underscored by its application as a crucial intermediate in the synthesis of pharmaceuticals, most notably the prodrug Gabapentin enacarbil. This guide will illuminate the synthetic pathways, mechanistic underpinnings of its reactivity, practical applications, and essential safety protocols. The strategic incorporation of a 4-nitrophenoxy group, an excellent leaving group, and a reactive 1-chloroethyl moiety bestows this molecule with a unique chemical profile, making it a valuable tool for researchers and professionals in drug development and chemical manufacturing.

Introduction: A Molecule Defined by its Reactivity

This compound, with the CAS Number 101623-69-2, is a carbonate ester characterized by two key functional groups: a 1-chloroethyl group and a 4-nitrophenyl group. The synergy of these components dictates its chemical behavior and utility. The 4-nitrophenyl group, with its electron-withdrawing nitro substituent, renders the phenoxide a highly effective leaving group. This inherent reactivity makes the carbonate carbonyl exceptionally susceptible to nucleophilic attack, a feature that is central to its application in organic synthesis.

While its primary documented use is as a key intermediate, the principles of its reactivity align with those of other 4-nitrophenyl carbonates, which are widely employed as activating agents and protecting groups for alcohols and amines.[1][2] The purpose of this guide is to provide a comprehensive technical overview for researchers, scientists, and drug development professionals, enabling them to understand and effectively utilize the unique properties of this compound.

Synthesis of this compound: A Practical Approach

The most commonly cited method for the synthesis of this compound is the reaction of 4-nitrophenol with 1-chloroethyl chloroformate.[3] This reaction is typically carried out in the presence of a base, such as pyridine or a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct.

Causality in Experimental Design

The choice of reagents and reaction conditions is dictated by the need to efficiently form the carbonate linkage while minimizing side reactions.

-

4-Nitrophenol: The starting material provides the crucial 4-nitrophenoxy leaving group. Its phenolic proton is sufficiently acidic to be removed by a mild base.

-

1-Chloroethyl Chloroformate: This reagent provides the reactive acyl chloride and the 1-chloroethyl moiety. It is a highly reactive electrophile.

-

Base (Pyridine or Triethylamine): The base plays a critical role in deprotonating the 4-nitrophenol, forming the more nucleophilic phenoxide ion. It also serves to scavenge the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

-

Solvent (Dichloromethane): A non-protic solvent like dichloromethane is ideal as it is inert to the reactants and readily dissolves both the starting materials and the product.

-

Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction between the highly reactive 1-chloroethyl chloroformate and the phenoxide. Allowing the reaction to proceed to room temperature ensures completion.

Experimental Protocol

The following is a representative laboratory-scale procedure for the synthesis of this compound[3]:

-

To a stirred solution of 4-nitrophenol (1.0 equivalent) and pyridine (1.0 equivalent) in anhydrous dichloromethane, cooled to 0 °C in an ice bath, is added 1-chloroethyl chloroformate (1.1 equivalents) dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, with stirring continued for an additional 1-2 hours.

-

Upon completion, the reaction mixture is washed sequentially with water, 10% citric acid solution (to remove the base), and again with water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization, typically affording an off-white solid.

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Mechanism of Reactivity: The Role of the 4-Nitrophenoxy Leaving Group

The utility of this compound as a synthetic intermediate is primarily due to the excellent leaving group ability of the 4-nitrophenoxide ion. The electron-withdrawing nitro group stabilizes the negative charge on the departing phenoxide through resonance, making it a very weak base and thus a good leaving group.

This property renders the carbonyl carbon of the carbonate highly electrophilic and susceptible to nucleophilic attack by a variety of nucleophiles, including alcohols and amines. The reaction typically proceeds through a stepwise mechanism involving a tetrahedral intermediate.[4]

Visualization of the Reaction Mechanism

Caption: Generalized mechanism of nucleophilic acyl substitution.

Applications in Drug Development and Organic Synthesis

The primary documented application of this compound is in the pharmaceutical industry as a key intermediate in the synthesis of Gabapentin enacarbil, a prodrug of the anticonvulsant medication Gabapentin.[5] In this context, it serves to introduce the 1-(isobutyryloxy)ethoxy)carbonyl moiety.

Beyond this specific application, its structural features suggest its utility as a protecting group for alcohols.[6] The 1-chloroethyl carbonate group can be introduced by reacting an alcohol with this compound. This protecting group is potentially cleavable under specific conditions that would leave other protecting groups intact, offering a degree of orthogonality in complex syntheses.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₉H₈ClNO₅ |

| Molecular Weight | 245.62 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 10236-81-4 (for 1-chloroethyl chloroformate), 101623-69-2 (for the title compound) |

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the aromatic protons of the 4-nitrophenyl group (typically two doublets in the aromatic region), a quartet for the methine proton of the 1-chloroethyl group, and a doublet for the methyl protons.

-

¹³C NMR: Resonances for the carbonyl carbon, the aromatic carbons (with distinct shifts due to the nitro group and the carbonate linkage), and the carbons of the 1-chloroethyl group.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the carbonate group (typically around 1760-1780 cm⁻¹), as well as bands corresponding to the aromatic ring and the nitro group.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the 4-nitrophenoxy group and other fragments.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Harmful if swallowed. Causes skin and eye irritation.

-

Precautionary Statements: Wear protective gloves, clothing, and eye/face protection. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily recognized for its role in the industrial production of the prodrug Gabapentin enacarbil. Its reactivity is governed by the excellent leaving group ability of the 4-nitrophenoxide ion, which makes it a useful tool for the introduction of the 1-chloroethyl carbonate moiety. While a detailed account of its initial discovery is not prominent in the scientific literature, its practical application is well-established. This guide has provided a technical overview of its synthesis, mechanism, applications, and safety, intended to support the work of researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of its potential as a versatile protecting group in complex molecule synthesis could unveil new and valuable applications for this reactive intermediate.

References

- WO2010063002A2, Processes for the preparation and purification of gabapentin enacarbil, Google P

- US-2008103334-A1, Process For Synthesis Of Gabapentin, PubChem.

- US20050148792A1, Process for the preparation of gabapentin, Google P

- Kinetics and mechanism of the aminolysis of 4-methylphenyl and 4-chlorophenyl 4-nitrophenyl carbon

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, Journal of Emerging Investig

- US20100160666A1 - Preparation of gabapentin enacarbil intermediate - Google P

- Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups, Journal of Emerging Investig

- University of Groningen Towards the site-selective modification of aminoglycoside antibiotics and their biological evalu

- 1-Chloroethyl (4-nitrophenyl)

- Protecting Groups For Alcohols - Master Organic Chemistry.

- 1-Chloroethyl (4-nitrophenyl)

- CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google P

- Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2 - NIH.

- CN102766054A - Industrial synthesizing and purifying method of bis (4-nitrophenyl)

- US5773625A - Process for the preparation of disubstituted carbonates - Google P

- Spectroscopic data (NMR, IR, Mass Spec) for Bis(4-nitrophenyl)

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. emerginginvestigators.org [emerginginvestigators.org]

- 3. This compound | 101623-69-2 [chemicalbook.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2010063002A2 - Processes for the preparation and purification of gabapentin enacarbil - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

1-chloroethyl (4-nitrophenyl) carbonate role in organic chemistry

An In-Depth Technical Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate in Organic Synthesis

Executive Summary

This compound (CEE-PNP) is a highly versatile and reactive reagent in modern organic chemistry. Its unique structure, featuring a labile 1-chloroethyl group and an excellent 4-nitrophenyl leaving group, makes it an invaluable tool for chemists, particularly in the fields of medicinal chemistry and drug development. This guide provides a comprehensive overview of CEE-PNP, detailing its synthesis, core reactivity, and primary applications. We will explore its crucial role in the protection of amines as the 1-chloroethyl carbamate (ACE) group, its application in designing bioreversible prodrug linkers, and its utility as an intermediate in the synthesis of complex molecules like Gabapentin. This document synthesizes field-proven insights with detailed mechanistic explanations and practical experimental protocols to serve as a definitive resource for researchers and scientists.

Introduction: A Molecule of Dichotomous Reactivity

At the heart of this compound's utility is its dual-functionality. The molecule is an activated carbonate, primed for nucleophilic attack due to the electron-withdrawing nature of the 4-nitrophenyl group, which makes it an excellent leaving group (pKa of 4-nitrophenol is ~7.15).[1] Simultaneously, the 1-chloroethyl moiety provides a latent site of reactivity, enabling a unique, two-stage cleavage mechanism under mild conditions. This combination allows for the strategic modification of functional groups, which can be reversed under specific, non-harsh conditions.

Chemical and Physical Properties

This compound is typically a white to light yellow solid at room temperature.[2] Its key properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 101623-69-2 | [3][4] |

| Molecular Formula | C₉H₈ClNO₅ | [2] |

| Molecular Weight | 245.62 g/mol | [2] |

| Melting Point | 71.0-71.7 °C | [2] |

| Boiling Point | 359.1±42.0 °C (Predicted) | [2] |

| Density | 1.415±0.06 g/cm³ (Predicted) | [2] |

| Appearance | White to light yellow solid | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][4] |

Synthesis of this compound

The synthesis of CEE-PNP is a straightforward and high-yielding procedure involving the acylation of 4-nitrophenol. The causality behind this reaction lies in the high electrophilicity of the carbonyl carbon in 1-chloroethyl chloroformate and the nucleophilicity of the phenoxide, which is generated in situ or whose formation is promoted by a mild base like pyridine.

Reaction Workflow

The process involves the reaction of 4-nitrophenol with 1-chloroethyl chloroformate in the presence of a base, typically pyridine, in an inert solvent like dichloromethane (DCM). The pyridine serves both to activate the 4-nitrophenol and to scavenge the HCl byproduct generated during the reaction.

Caption: Workflow for the synthesis of CEE-PNP.

Detailed Experimental Protocol

Adapted from ChemicalBook.[2][3]

-

To an ice-cold reaction mixture containing 4-nitrophenol (1.39 g, 10 mmol) and pyridine (0.81 g, 10 mmol) in dichloromethane (60 mL), add 1-chloroethyl chloroformate (1.2 mL, 11 mmol).

-

Stir the mixture at 0°C for 30 minutes and then allow it to warm to room temperature, stirring for an additional hour.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether.

-

Wash the ether solution sequentially with water, 10% citric acid, and finally with water again. The citric acid wash is critical for removing the last traces of pyridine.

-

Dry the ether layer over anhydrous sodium sulfate (Na₂SO₄).

-

Evaporate the solvent under reduced pressure to yield this compound as an off-white solid (Typical yield: ~2.4 g, 97%).

The "ACE" Group: A Versatile Amine Protecting Strategy

One of the most powerful applications of CEE-PNP is in the protection of primary and secondary amines. The resulting 1-chloroethyl carbamate is often referred to as an "ACE" or "CROC" protecting group. This strategy is prized for its mild deprotection conditions, which provides orthogonality to other common amine protecting groups like Boc (acid-labile) and Cbz (hydrogenolysis-labile).[1][5]

Mechanism of Protection

The protection reaction is a nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of CEE-PNP, leading to the displacement of the highly stable 4-nitrophenoxide anion. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the proton from the amine, thereby increasing its nucleophilicity.

Caption: Nucleophilic acyl substitution for amine protection.

The Unique Two-Stage Deprotection Mechanism

The true elegance of the ACE protecting group lies in its cleavage. Unlike simple carbamates, deprotection does not occur by direct attack at the carbonyl. Instead, it proceeds via a two-stage mechanism initiated by solvolysis of the 1-chloroethyl group.[6][7]

-

Stage 1: Carbamate Cleavage: Treatment with a protic solvent, typically methanol, promotes the removal of the chloride. This generates an unstable intermediate (an iminium ion equivalent) which is rapidly cleaved by the solvent. This step releases the free amine.

-

Stage 2: Spontaneous Decarboxylation: The other product of the cleavage is an unstable carbamic acid derivative which spontaneously decomposes to release carbon dioxide and other small molecules.

This mechanism avoids the harsh acidic or basic conditions required for many other carbamates, making it ideal for sensitive or complex molecules.[8][9]

Caption: Two-stage deprotection of an ACE-protected amine.

Detailed Experimental Protocol for Deprotection

Based on general procedures for 1-chloroethyl carbamate cleavage.[6]

-

Dissolve the ACE-protected amine in anhydrous methanol.

-

Heat the solution to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction times can vary from 1 to 5 hours depending on the substrate.

-

Upon completion, allow the solution to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

The resulting residue, often the hydrochloride salt of the deprotected amine, can be used directly or purified further by recrystallization or chromatography.

Application in Prodrug Design

The concept of a prodrug involves administering an inactive compound that is metabolized in vivo to release the active drug.[10][11] This strategy is used to overcome issues like poor solubility, instability, or low bioavailability.[12][13] The 1-chloroethyl carbonate linkage is an excellent candidate for a bioreversible prodrug linker because its cleavage does not rely on specific enzymes but rather on solvolysis, followed by a rapid, spontaneous decomposition that releases the parent drug.[11]

The CEE-PNP reagent allows for the attachment of a 1-chloroethyl carbonate promoiety to a hydroxyl or amine group on a drug molecule. After administration, this linker is designed to be cleaved in the aqueous environment of the body, releasing the active pharmaceutical ingredient (API). This approach is particularly valuable for improving the oral absorption of drugs.

Role as a Synthetic Intermediate

Beyond its use in protection and prodrug strategies, CEE-PNP is a valuable intermediate for synthesizing other important chemical entities. A notable application is in the synthesis of the anticonvulsant drug Gabapentin. In this context, it serves as a building block to construct the necessary carbamate functionality within the synthetic pathway. Its high reactivity and the good leaving group ability of the 4-nitrophenoxide ensure efficient and clean conversion in multi-step syntheses.[14]

Safety and Handling

As a reactive chemical agent, this compound must be handled with appropriate care.

-

Hazard Identification : The compound is classified as harmful if swallowed (H302).[2][4] It may cause skin and serious eye irritation.[15][16]

-

Handling : Use in a well-ventilated area, preferably in a chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, nitrile gloves, and a lab coat.[15][18] Avoid breathing dust and prevent contact with skin and eyes.[17]

-

Storage : Store in a tightly closed container in a cool, dry place, typically between 2-8°C.[4] The material is moisture-sensitive.[16] Keep away from incompatible materials such as strong oxidizing agents and acids.[16][18]

-

First Aid Measures :

-

Eyes : Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[15][17]

-

Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[15][17]

-

Ingestion : If swallowed, rinse mouth with water and call a poison control center or doctor immediately. Do NOT induce vomiting.[15][18]

-

Inhalation : Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[17]

-

Conclusion

This compound is a powerful and enabling reagent in organic synthesis. Its carefully balanced reactivity allows for the efficient protection of amines under mild conditions, with the key advantage of an equally mild, two-stage deprotection pathway that offers orthogonality to many standard methods. This unique cleavage mechanism has found significant application in the complex world of total synthesis and has been cleverly co-opted for the rational design of bioreversible prodrugs. For the modern researcher in chemistry and drug development, a thorough understanding of CEE-PNP's properties and applications is not just beneficial—it is essential for unlocking novel and efficient synthetic strategies.

References

- Cole-Parmer.

- SynArchive.

- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 1-Chloroethyl Chloroformate for Efficient Amine Synthesis. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Cost-Effective Sourcing of this compound for Chemical Research and Manufacturing. [Link]

- ChemistryViews. New Carbamate Deprotection Complements Existing Methods. [Link]

- Wikipedia.

- ResearchGate. Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. [Link]

- ChemistryViews. New Protecting Group for Amines. [Link]

- Fisher Scientific.

- Atul Bioscience Ltd.

- Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]

- National Institutes of Health.

- University of Groningen.

- The Royal Society of Chemistry.

- ResearchGate.

- Journal of Sciences, Islamic Republic of Iran.

- Organic Chemistry Portal. Protective Groups. [Link]

- Slideshare. Rationale of prodrug design and practical considertions of prodrug design. [Link]

- PubMed.

- YouTube. 26.

- PubMed Central. The Prodrug Approach: A Successful Tool for Improving Drug Solubility. [Link]

- International Journal of Pharmaceutical and Chemical Biological Sciences. PRODRUG DESIGN: AN OVERVIEW. [Link]

- PubMed. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists. [Link]

- ResearchGate. Prodrug Strategies for Critical Drug Developability Issues: Part I. [Link]

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. This compound | 101623-69-2 [amp.chemicalbook.com]

- 3. This compound | 101623-69-2 [chemicalbook.com]

- 4. This compound | 101623-69-2 [sigmaaldrich.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. nbinno.com [nbinno.com]

- 8. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]

- 9. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rationale of prodrug design and practical considertions of prodrug design | PDF [slideshare.net]

- 11. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Prodrug design to improve pharmacokinetic and drug delivery properties: challenges to the discovery scientists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.de [fishersci.de]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate: A Pivotal Intermediate in Prodrug Design

Executive Summary

In the landscape of modern drug development, the strategic modification of pharmacologically active agents to overcome pharmacokinetic and pharmacodynamic barriers is paramount. Prodrug design represents a cornerstone of this effort, enabling chemists to enhance properties such as solubility, stability, and bioavailability. Within this field, the selection of an appropriate linker or "promoiety" is critical. 1-Chloroethyl (4-nitrophenyl) carbonate has emerged as a highly effective and versatile chemical intermediate for this purpose. Its utility lies in its ability to install the 1-chloroethyl carbonate group onto parent drug molecules, creating a labile linkage that undergoes a predictable, two-stage cleavage under physiological conditions to release the active drug. This guide provides an in-depth technical overview of its synthesis, mechanism, and application, tailored for researchers and professionals in medicinal chemistry and drug development.

Physicochemical Properties & Characterization

Understanding the fundamental properties of this compound is the first step in its effective application. The compound is typically a solid, ranging from off-white to pale yellow, and requires refrigerated storage under dry conditions to ensure its stability.[1]

| Property | Value | Source(s) |

| CAS Number | 101623-69-2 | [1][2] |

| Molecular Formula | C₉H₈ClNO₅ | |

| Molecular Weight | 245.62 g/mol | [3] |

| Appearance | Off-white to pale yellow solid | [1] |

| Purity | Typically ≥97% | [3] |

| Storage Conditions | Sealed, dry, 2-8°C |

Analytical Characterization: Verification of the identity and purity of this compound is crucial before its use in subsequent reactions. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

-

Mass Spectrometry (MS): Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to verify the molecular weight.[4]

-

High-Performance Liquid Chromatography (HPLC): To assess purity.[4]

Synthesis of this compound

The synthesis of this intermediate is a straightforward acylation reaction. The causality behind the chosen reagents is clear: 1-chloroethyl chloroformate serves as the electrophilic acylating agent, while 4-nitrophenol acts as the nucleophile. A weak base, typically pyridine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Diagram of Synthesis

Caption: Synthesis of the target intermediate.

Standard Laboratory Protocol for Synthesis

This protocol is a self-validating system; successful execution, confirmed by the analytical methods mentioned above, ensures the intermediate is suitable for subsequent prodrug conjugation.

Materials:

-

4-Nitrophenol (1.0 eq)

-

1-Chloroethyl chloroformate (~1.1 eq)

-

Pyridine (~1.0 eq)

-

Dichloromethane (DCM)

-

Diethyl ether

-

10% Citric Acid Solution

-

Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Dissolve 4-nitrophenol (1.0 eq) and pyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture to 0°C using an ice bath.[1][2]

-

Addition of Acylating Agent: While stirring at 0°C, slowly add 1-chloroethyl chloroformate (1.1 eq) to the reaction mixture. The use of a slight excess ensures the complete consumption of the starting phenol.[1][2]

-

Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour.[1][2] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator.

-

Workup & Extraction: Dissolve the resulting residue in diethyl ether. Wash the ether layer sequentially with water, 10% citric acid solution (to remove residual pyridine), and finally with water again.[1]

-

Drying and Isolation: Dry the separated ether layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield this compound as an off-white solid.[1]

Core Application: The Self-Immolative Prodrug Linker

The primary value of this compound is its role as a precursor to the 1-acyloxyalkyl carbamate/carbonate promoiety. It acts as an efficient electrophile, reacting with nucleophilic functional groups (e.g., amines, phenols, carboxylic acids) on a parent drug molecule. The 4-nitrophenyl group is an excellent leaving group, facilitating this conjugation reaction.

Once conjugated, the resulting 1-chloroethyl carbonate linker provides a mechanism for controlled drug release. This is particularly valuable for masking polar groups like amines, thereby increasing lipophilicity and enhancing oral bioavailability.[5]

Mechanism of Prodrug Cleavage

The release of the parent drug from its 1-chloroethyl carbonate prodrug form is a two-step cascade reaction. This "self-immolative" process is key to its effectiveness, as the second step proceeds rapidly and spontaneously after the first enzymatic trigger.

-

Step 1: Enzymatic Cleavage: In vivo, non-specific esterase enzymes hydrolyze the carbonate ester bond, cleaving the chloride and releasing a highly unstable 1-hydroxyethyl intermediate.

-

Step 2: Spontaneous Fragmentation: This hemiacetal intermediate immediately collapses, releasing the free parent drug along with acetaldehyde and carbon dioxide as benign byproducts.

Diagram of Cleavage Pathway

Caption: Two-step release of the active drug.

Experimental Workflow: Prodrug Synthesis

The following generalized protocol outlines the conjugation of this compound to a drug containing a primary or secondary amine.

Diagram of Experimental Workflow

Caption: General workflow for prodrug synthesis.

Protocol for Amine Conjugation

Materials:

-

Parent Drug (with -NH₂ or -NHR group) (1.0 eq)

-

This compound (~1.05 - 1.2 eq)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (~1.2 - 1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

-

Dissolution: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the parent drug (1.0 eq) and the base (e.g., Et₃N, 1.5 eq) in the chosen anhydrous solvent.

-

Reagent Addition: Cool the solution to 0°C. Add this compound (1.05 eq) portion-wise or as a solution in the same solvent. The 4-nitrophenoxide formed upon reaction is a chromophore, often turning the solution yellow, which can serve as a visual indicator of reaction progress.[6]

-

Reaction: Allow the reaction to stir at 0°C for 30 minutes before warming to room temperature. Monitor the reaction until completion using TLC or LC-MS.

-

Purification: Upon completion, quench the reaction with water or a mild aqueous acid. Extract the product into an organic solvent, dry over Na₂SO₄, and concentrate. The crude product is typically purified by silica gel column chromatography to yield the pure prodrug.[7][8]

Applications in Drug Development

The 1-chloroethyl carbonate linker strategy is a proven method for enhancing the therapeutic profile of drugs. While it is one of several "acyloxyalkyl" linkers, its straightforward installation via the 4-nitrophenyl carbonate intermediate makes it an attractive choice.

-

Improving Oral Bioavailability: This is the most common application. By masking a polar amine or hydroxyl group with the lipophilic linker, the prodrug can more easily traverse the gastrointestinal membrane. This strategy has been successfully applied to create prodrugs like gabapentin enacarbil and arbaclofen placarbil.[5]

-

Intermediate for APIs: this compound is specifically noted as an intermediate in the synthesis of Gabapentin prodrugs.[1][2]

-

Targeted Delivery: While the primary cleavage mechanism is enzymatic hydrolysis, variations of carbonate linkers are used in more complex systems. For example, in antibody-drug conjugates (ADCs), acid-cleavable carbonate linkers are designed to remain stable in the bloodstream (pH ~7.4) but cleave in the more acidic environment of tumor cells or lysosomes, releasing a cytotoxic payload.[9][10]

Conclusion

This compound is more than a simple chemical; it is a key enabling tool in medicinal chemistry. It provides a reliable and efficient method for installing a clinically validated, self-immolative promoiety onto therapeutic agents. Its well-defined synthesis, predictable cleavage mechanism, and proven success in enhancing drug properties solidify its position as a vital intermediate for scientists and researchers dedicated to developing next-generation therapeutics. By understanding its properties and mastering its application, drug development professionals can effectively address common pharmacokinetic challenges, ultimately accelerating the journey from molecule to medicine.

References

- Experimental. Unpublished. [Link]

- SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]

- 1-Chloroethyl-4-nitrophenyl carbonate | CAS No.101623-69-2.

- Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mut

- Activate hydroxyl groups using 4-Nitrophenyl chloroform

- Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

Sources

- 1. This compound | 101623-69-2 [chemicalbook.com]

- 2. This compound | 101623-69-2 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 101623-69-2|this compound|BLD Pharm [bldpharm.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Core Topic: The Strategic Application of p-Nitrophenyl Chloroformate in the Synthesis of 1-Chloroethyl (4-nitrophenyl) Carbonate

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate, a key intermediate in pharmaceutical development. We focus on the pivotal role of p-nitrophenyl chloroformate (NPC) as a highly efficient activating agent. This document moves beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific procedural choices, and the critical parameters that ensure a robust and reproducible synthesis. Detailed, field-validated protocols, mechanistic diagrams, and process optimization insights are provided to equip researchers and drug development professionals with the expertise to master this synthesis.

Introduction: Strategic Importance in Synthesis

This compound is a bifunctional reagent of significant value in modern organic synthesis. It serves as a precursor for various prodrugs and as a versatile protecting group. The molecule's utility is derived from its distinct functionalities: the 1-chloroethyl group, which can be cleaved under specific physiological or chemical conditions, and the 4-nitrophenyl carbonate moiety. The 4-nitrophenoxy component is an excellent leaving group, rendering the carbonate carbonyl highly susceptible to nucleophilic attack.[1] This inherent reactivity is precisely why its precursor, p-nitrophenyl chloroformate, is the reagent of choice for its synthesis.[2][3][4]

p-Nitrophenyl chloroformate (NPC) is a stable, crystalline solid that has become a cornerstone reagent for activating alcohols, thiols, and amines.[2][4] It offers a safer and more manageable alternative to highly toxic reagents like phosgene, while providing a reliable pathway to create activated carbonates and carbamates that are stable enough for purification yet reactive enough for subsequent transformations.[2][4]

The Underlying Chemistry: Mechanism and Rationale

The synthesis of this compound is fundamentally an acylation reaction. The most chemically sound and widely practiced approach involves the reaction of a suitable alcohol precursor with p-nitrophenyl chloroformate. In this case, the precursor is 1-chloroethanol. The reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism.

Mechanistic Steps:

-

Base-Catalyzed Deprotonation: A tertiary amine base, such as triethylamine or pyridine, deprotonates the hydroxyl group of 1-chloroethanol, generating a more potent nucleophile, the corresponding alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic carbonyl carbon of p-nitrophenyl chloroformate. The strong electron-withdrawing effect of the p-nitrophenyl group makes this carbon exceptionally reactive.[5]

-

Formation of Tetrahedral Intermediate: This attack forms an unstable tetrahedral intermediate.

-

Elimination and Product Formation: The intermediate rapidly collapses, expelling the chloride ion as the leaving group to form the final product, this compound. The base catalyst is regenerated as its hydrochloride salt.

The choice of a non-nucleophilic base like triethylamine is critical; it is strong enough to facilitate the reaction without competing as a nucleophile, which would lead to unwanted carbamate byproducts.

A Note on the Acetaldehyde Route

While the prompt specified the use of acetaldehyde, a direct reaction between acetaldehyde and p-nitrophenyl chloroformate is not a standard or well-documented synthetic route. Such a reaction would be mechanistically challenging due to the lower nucleophilicity of the acetaldehyde carbonyl oxygen compared to an alcohol. A plausible, albeit complex, alternative would involve the in-situ formation of a hemiacetal or enolate from acetaldehyde, which would then act as the nucleophile. However, for a reproducible, high-yield synthesis, the use of a distinct alcohol precursor is the authoritative and validated method.

Visualizing the Synthesis Pathway

Chemical Reaction Mechanism

Caption: Base-catalyzed synthesis via a tetrahedral intermediate.

Experimental Synthesis Workflow

Caption: A validated, step-by-step laboratory workflow.

Field-Validated Experimental Protocol

This protocol describes a robust method for synthesizing this compound. All operations must be conducted in a fume hood using anhydrous solvents and reagents.

Materials & Reagents

| Reagent/Material | Grade | M.W. | Notes |

| p-Nitrophenyl chloroformate | ≥98% | 201.56 | Moisture sensitive. Store in a desiccator. |

| 1-Chloroethanol | ≥95% | 80.51 | Irritant. Handle with care. |

| Triethylamine (Et₃N) | ≥99.5% | 101.19 | Anhydrous, distilled from CaH₂. |

| Dichloromethane (DCM) | Anhydrous | 84.93 | Store over 4Å molecular sieves. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | 142.04 | For drying organic layers. |

| Silica Gel | 230-400 mesh | - | For column chromatography. |

Step-by-Step Methodology

-

Reaction Setup: Under a nitrogen atmosphere, add p-nitrophenyl chloroformate (10.0 g, 49.6 mmol, 1.0 eq) and 150 mL of anhydrous dichloromethane to a 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Cooling: Cool the stirred solution to 0°C using an ice-water bath.

-

Addition of Nucleophile: In a separate flask, prepare a solution of 1-chloroethanol (4.4 g, 54.6 mmol, 1.1 eq) and triethylamine (7.6 mL, 54.6 mmol, 1.1 eq) in 50 mL of anhydrous DCM. Transfer this solution to the dropping funnel.

-

Controlled Reaction: Add the 1-chloroethanol/triethylamine solution dropwise to the main reaction flask over approximately 45 minutes. It is critical to maintain the internal temperature below 5°C during the addition to prevent side reactions.[6] A white precipitate (triethylammonium chloride) will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting p-nitrophenyl chloroformate is consumed.

-

Work-up:

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with cold water (2 x 100 mL), 1M HCl (1 x 50 mL, to remove excess triethylamine), and saturated brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation and Purification:

Critical Process Parameters & Optimization

-

Moisture Control: p-Nitrophenyl chloroformate is highly susceptible to hydrolysis. The use of anhydrous solvents and an inert atmosphere is non-negotiable for achieving high yields.

-

Temperature Management: The reaction is exothermic. Maintaining a low temperature (0-5°C) during the addition of the nucleophile is the most critical parameter for minimizing byproduct formation and ensuring selectivity.[6]

-

Stoichiometry: Using a slight excess (1.05-1.1 equivalents) of both the alcohol and the base ensures the complete consumption of the limiting p-nitrophenyl chloroformate, simplifying purification.

-

Order of Addition: Adding the alcohol/base mixture to the chloroformate solution (as described) is generally preferred as it maintains a low concentration of the nucleophile, further suppressing potential side reactions.

Safety & Handling Protocols

-

p-Nitrophenyl Chloroformate: Corrosive and a lachrymator. Reacts with water. Handle only in a fume hood with appropriate PPE (gloves, safety glasses, lab coat).

-

1-Chloroethanol: Toxic and an irritant. Avoid inhalation and skin contact.

-

Triethylamine: Flammable and corrosive with a pungent odor. Work in a well-ventilated area.

-

Dichloromethane (DCM): Volatile solvent and a suspected carcinogen. All handling must occur within a certified chemical fume hood.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through the reaction of 1-chloroethanol with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base. This method leverages the high reactivity and stability of NPC to produce the target molecule in high yield and purity. By adhering to the principles of strict moisture control, precise temperature management, and proper stoichiometry, researchers can confidently execute this protocol. This guide provides the necessary technical depth and practical insights to empower scientists in the pharmaceutical industry to utilize this important transformation effectively in their development pipelines.

References

- ResearchGate. (2025, August 7). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.

- Google Patents. (n.d.). JPS598256B2 - Method for producing p-nitrophenyl chloroformate.

- Thieme E-Books & E-Journals. (n.d.). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.

- MDPI. (n.d.). Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing Reagents: Why 4-Nitrophenyl Chloroformate Stands Out in Synthesis.

- The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION.

- Google Patents. (n.d.). CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate.

- Journal of Emerging Investigators. (n.d.). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.

- Organic Syntheses. (2020, October 7). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester.

- Researcher.Life. (2009, October 23). 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent.

Sources

- 1. emerginginvestigators.org [emerginginvestigators.org]

- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 3. nbinno.com [nbinno.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. orgsyn.org [orgsyn.org]

- 7. This compound | 101623-69-2 [chemicalbook.com]

- 8. rsc.org [rsc.org]

1-chloroethyl (4-nitrophenyl) carbonate for gabapentin synthesis

An In-Depth Technical Guide to the Synthesis of Gabapentin Enacarbil Utilizing 1-Chloroethyl (4-Nitrophenyl) Carbonate

Introduction: The Rationale for Gabapentin Prodrugs

Gabapentin is a widely prescribed anticonvulsant and analgesic, primarily used for managing neuropathic pain and partial seizures.[1] Despite its therapeutic efficacy, the clinical use of gabapentin can be complicated by its pharmacokinetic profile. Its absorption from the gastrointestinal tract is mediated by a low-capacity transport system, leading to variable and dose-dependent bioavailability. To overcome these limitations, prodrugs of gabapentin have been developed. A prominent example is gabapentin enacarbil, which is designed for enhanced oral bioavailability.[2] This guide provides a detailed technical overview of a synthetic route to gabapentin enacarbil, with a particular focus on the pivotal role of this compound as a key intermediate.

The Strategic Importance of this compound in Gabapentin Enacarbil Synthesis

The synthesis of gabapentin enacarbil involves the formation of a carbamate linkage. This compound serves as a highly effective reagent for this purpose. The 4-nitrophenyl group is an excellent leaving group, facilitating the nucleophilic attack by the amino group of gabapentin. The 1-chloroethyl group, on the other hand, is a precursor to the 1-(isobutanoyloxy)ethyl moiety that is characteristic of gabapentin enacarbil. This moiety is designed to be cleaved by esterases in the body, releasing gabapentin.

Synthesis of the Key Intermediate: this compound (CEC-NP)

The first stage of the synthesis involves the preparation of this compound (CEC-NP) from 4-nitrophenol and 1-chloroethyl chloroformate.[3][4]

Reaction Scheme:

Caption: Synthesis of this compound (CEC-NP)

Experimental Protocol:

| Step | Procedure | Rationale |

| 1 | Dissolve 4-nitrophenol in a suitable organic solvent, such as toluene, in a reaction vessel equipped with a stirrer and a cooling system. | Toluene is an effective solvent for the reactants and does not interfere with the reaction. |

| 2 | Add a tertiary amine base, such as triethylamine (TEA) or tributylamine (TBA), to the solution.[3] | The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, driving the equilibrium towards the product. |

| 3 | Cool the reaction mixture to 0-5 °C. | The reaction is exothermic, and cooling helps to control the reaction rate and prevent the formation of side products. |

| 4 | Slowly add 1-chloroethyl chloroformate to the cooled reaction mixture while stirring. | Slow addition prevents a rapid increase in temperature and ensures a controlled reaction. |

| 5 | Allow the reaction to proceed at 0-5 °C for a specified period, typically 1-2 hours, and then allow it to warm to room temperature. | This ensures the completion of the reaction. |

| 6 | Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). | This allows for the determination of the reaction endpoint. |

| 7 | Upon completion, wash the reaction mixture with water and brine to remove the amine hydrochloride salt and any unreacted starting materials. | This is a standard workup procedure to purify the product. |

| 8 | Dry the organic layer over an anhydrous drying agent, such as sodium sulfate, and then evaporate the solvent under reduced pressure to obtain the crude product. | This removes any residual water and the solvent to yield the product. |

| 9 | Purify the crude product by recrystallization or column chromatography to obtain pure this compound. | This step ensures the high purity of the key intermediate, which is crucial for the subsequent steps. |

Synthesis of 1-(Isobutanoyloxy)ethyl 4-Nitrophenyl Carbonate (AEC-NP)

The next step in the synthesis is the conversion of CEC-NP to 1-(isobutanoyloxy)ethyl 4-nitrophenyl carbonate (AEC-NP) by reacting it with isobutyric acid.[5]

Reaction Scheme:

Caption: Synthesis of 1-(Isobutanoyloxy)ethyl 4-Nitrophenyl Carbonate (AEC-NP)

Experimental Protocol:

| Step | Procedure | Rationale |

| 1 | Combine CEC-NP and isobutyric acid in a suitable solvent, such as toluene. | Toluene is a good solvent for this reaction. |

| 2 | Add a coupling agent, such as zinc oxide (ZnO), to the reaction mixture.[5] | The coupling agent facilitates the reaction between the chloro group of CEC-NP and the carboxylic acid group of isobutyric acid. |

| 3 | Heat the reaction mixture to a specified temperature, typically around 60-80 °C, and stir for several hours. | Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| 4 | Monitor the reaction progress by TLC or HPLC. | This is to ensure the reaction goes to completion. |

| 5 | After the reaction is complete, cool the mixture and filter to remove the coupling agent. | The solid coupling agent needs to be removed from the reaction mixture. |

| 6 | Wash the filtrate with an aqueous solution of a weak base, such as sodium bicarbonate, to remove any unreacted isobutyric acid. | This neutralizes and removes the acidic starting material. |

| 7 | Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. | This is a standard workup procedure. |

| 8 | Evaporate the solvent to obtain the crude AEC-NP, which can be purified further if necessary. | This isolates the desired product. |

Final Step: Synthesis of Gabapentin Enacarbil

The final step is the reaction of AEC-NP with gabapentin to form the desired prodrug, gabapentin enacarbil.[4]

Reaction Scheme:

Caption: Synthesis of Gabapentin Enacarbil

Experimental Protocol:

| Step | Procedure | Rationale |

| 1 | Dissolve gabapentin in a suitable solvent system, such as a mixture of water and an organic solvent like acetonitrile or a ketone.[4] | The mixed solvent system helps to dissolve both the polar gabapentin and the less polar AEC-NP. |

| 2 | Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), to the gabapentin solution.[4] | The base deprotonates the amino group of gabapentin, making it a more potent nucleophile. |

| 3 | Add the AEC-NP to the gabapentin solution and stir the reaction mixture at room temperature. | The nucleophilic amino group of gabapentin attacks the carbonyl carbon of the carbonate in AEC-NP, displacing the 4-nitrophenoxide leaving group. |

| 4 | Monitor the reaction by TLC or HPLC until the starting materials are consumed. | This ensures the reaction is complete. |

| 5 | Once the reaction is complete, acidify the reaction mixture with a suitable acid, such as hydrochloric acid, to a pH of around 3-4. | This protonates any unreacted gabapentin and helps in the subsequent extraction process. |

| 6 | Extract the product into an organic solvent, such as ethyl acetate. | Gabapentin enacarbil is more soluble in the organic phase. |

| 7 | Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. | This is a standard purification procedure. |

| 8 | Evaporate the solvent to obtain crude gabapentin enacarbil. | This isolates the crude product. |

| 9 | Purify the crude product by recrystallization or column chromatography to obtain pure gabapentin enacarbil. | This final purification step is essential to obtain a product of high purity suitable for pharmaceutical applications. |

Overall Synthetic Workflow

Caption: Overall Synthetic Workflow for Gabapentin Enacarbil

Conclusion

The synthesis of gabapentin enacarbil via the use of this compound represents a robust and efficient method for producing this important prodrug. This guide has outlined the key steps, from the preparation of the critical carbonate intermediate to the final coupling with gabapentin. By understanding the rationale behind each step and adhering to the detailed protocols, researchers and drug development professionals can effectively synthesize gabapentin enacarbil for further investigation and potential therapeutic applications.

References

Sources

- 1. WO2010075520A1 - Preparation of gabapentin enacarbil intermediate - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]